Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
CAS No.: 129922-33-4
VCID: VC3839641
Molecular Formula: C14H8F6O3SSe
Molecular Weight: 449.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium is a complex organic compound that has garnered attention in various fields of research due to its unique chemical properties. This compound belongs to a class of organoselenium compounds, which are known for their potential applications in organic synthesis and materials science. Despite its intriguing structure and potential uses, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of the compound based on available data and related research findings. Synthesis and ApplicationsThe synthesis of Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium typically involves the reaction of dibenzoselenophene with trifluoromethylating agents in the presence of a suitable catalyst. The compound can be used as a reagent in organic synthesis, particularly in reactions requiring a strong electrophile.
Research Findings and Challenges |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 129922-33-4 | ||||||
Product Name | Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium | ||||||
Molecular Formula | C14H8F6O3SSe | ||||||
Molecular Weight | 449.2 g/mol | ||||||
IUPAC Name | trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium | ||||||
Standard InChI | InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | ||||||
Standard InChIKey | JBCKNNSFQMKYGM-UHFFFAOYSA-M | ||||||
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | ||||||
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | ||||||
PubChem Compound | 2777495 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume